1,3-Dimethylimidazolium methylsulfate
Overview
Description
1,3-Dimethylimidazolium methylsulfate (DMM) is an organic compound that is widely used in scientific research and lab experiments. It is a quaternary ammonium salt with a molecular formula of C4H9N2O2S. DMM has a wide array of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is an important tool for the development of new drugs and other compounds, as well as for the study of biochemical processes.
Scientific Research Applications
1. Density and Excess Volumes
Gołdon, Da̧browska, and Hofman (2007) measured the densities of pure 1,3-dimethylimidazolium methylsulfate and its mixtures with methanol, determining the strong influence of pressure and temperature on excess volumes (Gołdon, Da̧browska, & Hofman, 2007).
2. Hydrogen Bonding and Structural Analysis
Dai, Qu, Wang, and Wang (2015) used density functional theory (DFT) to investigate the structures and hydrogen bonds of this compound, highlighting the nature of its intermolecular interactions (Dai, Qu, Wang, & Wang, 2015).
3. Use in Green Chemistry Education
Verdía, Santamarta, and Tojo (2017) reported an undergraduate project that used this compound as a recyclable catalyst in organic reactions, demonstrating its application in green chemistry (Verdía, Santamarta, & Tojo, 2017).
4. Thermophysical Properties in Aqueous Solutions
Terdale and Warke (2020) presented data on the thermophysical properties of this compound in water, aiming to understand ion-ion and ion-solvent interactions (Terdale & Warke, 2020).
5. Surface Tension and Aggregation Behavior
Russo and Hoffmann (2011) investigated the surface tension of this compound solutions to assess aggregation, contributing to a better understanding of its physicochemical behavior (Russo & Hoffmann, 2011).
6. Liquid-Liquid Equilibria in Binary Systems
Domańska, Pobudkowska, and Eckert (2006) measured liquid-liquid equilibria in binary mixtures containing this compound, providing insight into its solubility and interaction with various hydrocarbons (Domańska, Pobudkowska, & Eckert, 2006).
7. Osmotic Coefficients and Ion Association
Terdale and Warke (2019) reported on the osmotic coefficients of aqueous solutions of this compound, contributing to understanding its structural characteristics in solution (Terdale & Warke, 2019).
Mechanism of Action
Ionic liquids like “1,3-Dimethylimidazolium methylsulfate” are known to interact with various organic solvents, and their solubilities can vary depending on the molecular weight of the solvent . This suggests that the compound could potentially interact with various biological molecules in complex ways, but more research would be needed to determine the specifics.
properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.CH4O4S/c1-6-3-4-7(2)5-6;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQGMYCUGJNIJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477068 | |
Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97345-90-9 | |
Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethylimidazolium Methyl Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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